Methyl azocane-5-carboxylate hydrochloride
Description
Methyl azocane-5-carboxylate hydrochloride is a synthetic organic compound characterized by an eight-membered azocane (azacyclooctane) ring with a methyl ester group at the 5-position and a hydrochloride salt formation. The azocane ring, a saturated heterocycle containing one nitrogen atom, imparts conformational flexibility, which may influence its physicochemical properties and biological interactions. The methyl ester enhances solubility in organic solvents, while the hydrochloride salt improves aqueous solubility, a feature critical for pharmaceutical applications.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl azocane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-6-10-7-3-5-8;/h8,10H,2-7H2,1H3;1H |
InChI Key |
WVFSIAPDHWAYMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCNCCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl azocane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azocane ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl azocane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl azocane-5-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl azocane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares methyl azocane-5-carboxylate hydrochloride with structurally or functionally related compounds, drawing from the provided evidence and analogous literature:
Key Observations:
Ring Size and Flexibility :
- Methyl azocane-5-carboxylate’s eight-membered azocane ring offers greater conformational flexibility compared to the rigid yohimban bicyclic system or the smaller azetidine ring in KHG26792 . This flexibility may influence receptor binding kinetics or metabolic stability.
- Meclozine’s piperazine ring (six-membered) balances rigidity and solubility, contributing to its antihistamine activity .
KHG26792’s naphthalene group may facilitate π-π stacking interactions with aromatic residues in target proteins, a feature absent in the azocane derivative .
Pharmacological Implications: Yohimbine analogs exhibit α₂-adrenergic receptor antagonism, suggesting methyl azocane-5-carboxylate might interact with similar targets if the nitrogen lone pair aligns with receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
